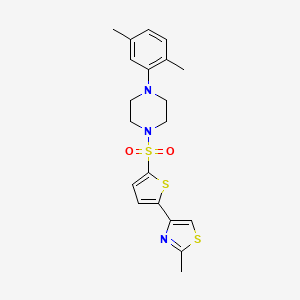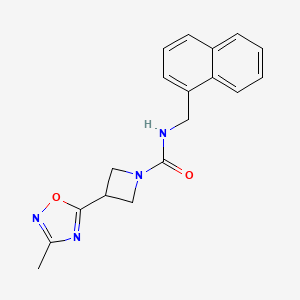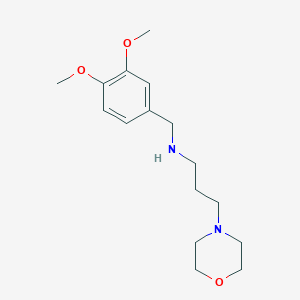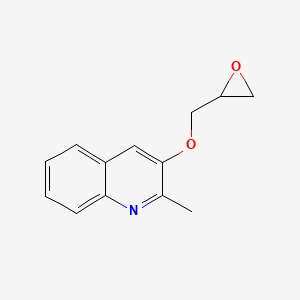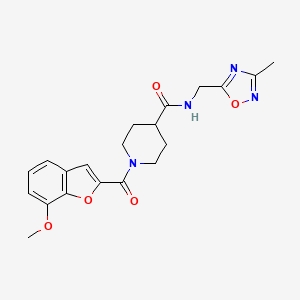![molecular formula C13H11F3N2OS B2616265 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 932152-74-4](/img/structure/B2616265.png)
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone (MTAE) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, such as organic synthesis, material science, and biochemistry. MTAE has a unique structure that makes it an attractive target for research.
Wissenschaftliche Forschungsanwendungen
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone has been studied for its potential applications in various fields, such as organic synthesis, material science, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks. In biochemistry, this compound has been used as a fluorescent probe to detect the presence of copper ions in biological systems.
Wirkmechanismus
The mechanism of action of 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is not fully understood. However, it is believed that the compound binds to copper ions in aqueous solutions, forming a complex that is capable of fluorescence emission. This binding is believed to be mediated by the trifluoromethyl aniline moiety of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to bind to copper ions in aqueous solutions, which could potentially lead to the inhibition of certain biochemical reactions. In addition, this compound has been shown to have antioxidant properties, which could potentially lead to the inhibition of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis can be easily achieved using a variety of methods. In addition, this compound has a unique structure that makes it an attractive target for research. However, this compound has several limitations for use in lab experiments. It is a relatively unstable compound, and its reactivity can be affected by the presence of other compounds. In addition, this compound is a relatively new compound, and its biochemical and physiological effects are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential applications of this compound in organic synthesis, material science, and biochemistry. Furthermore, further research could be conducted to explore the potential uses of this compound as a fluorescent probe for the detection of copper ions in biological systems. Finally, further research could be conducted to explore the potential uses of this compound as an antioxidant.
Synthesemethoden
1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone can be synthesized using a variety of methods, including a palladium-catalyzed reaction and a microwave-induced reaction. The palladium-catalyzed reaction involves the reaction of 4-methyl-2-aminothiazole with trifluoromethyl aniline in the presence of a palladium catalyst, such as Pd(OAc)2. The reaction is typically carried out in anhydrous acetonitrile at a temperature of 60 °C. The microwave-induced reaction involves the reaction of 4-methyl-2-aminothiazole with trifluoromethyl aniline in the presence of a microwave irradiation. The reaction is typically carried out in acetonitrile at a temperature of 80 °C.
Eigenschaften
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVCZVGPDXBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

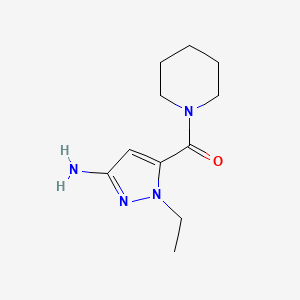

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
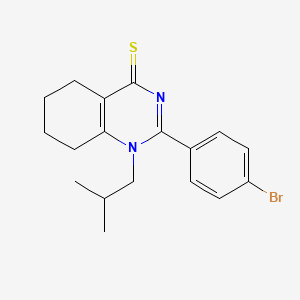
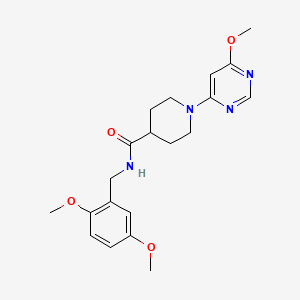


![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)
